Coluracetam

Descripción

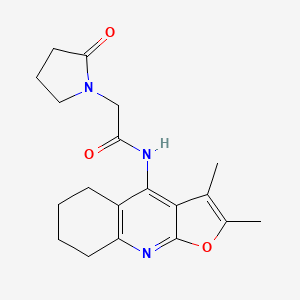

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-11-12(2)25-19-17(11)18(13-6-3-4-7-14(13)20-19)21-15(23)10-22-9-5-8-16(22)24/h3-10H2,1-2H3,(H,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSPGQHXMUKWNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=NC3=C(CCCC3)C(=C12)NC(=O)CN4CCCC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60159386 | |

| Record name | Coluracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135463-81-9 | |

| Record name | Coluracetam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135463-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coluracetam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135463819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coluracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60159386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLURACETAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6FL6O5GR7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Coluracetam (MKC-231): A Technical Guide to its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coluracetam, also known as MKC-231, is a synthetic nootropic compound belonging to the racetam family. Initially developed by Mitsubishi Tanabe Pharma Corporation for the potential treatment of Alzheimer's disease, it has since garnered significant interest for its cognitive-enhancing effects.[1] This technical guide provides an in-depth overview of the synthesis, chemical properties, and mechanism of action of this compound, tailored for professionals in the fields of research, science, and drug development.

Chemical Properties

This compound is a white crystalline powder.[2] Its fundamental chemical and physical properties are summarized in the table below, providing a clear reference for researchers.

| Property | Value | Reference |

| IUPAC Name | N-(2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-yl)-2-(2-oxopyrrolidin-1-yl)acetamide | [1] |

| Synonyms | MKC-231, BCI-540 | [1] |

| Molecular Formula | C₁₉H₂₃N₃O₃ | [1] |

| Molar Mass | 341.411 g/mol | [1] |

| Melting Point | Approximately 165-167°C | [2] |

| Solubility | Water: 0.4 mg/mLDMSO: 20 mg/mLAlso soluble in ethanol (B145695) and chloroform. | [2][] |

| Appearance | White crystalline powder | [2] |

| Stability | Stable at room temperature. For long-term storage, it is recommended to store in a freezer at or below -20°C in a tightly sealed container to protect from moisture. | [] |

Synthesis of this compound

The synthesis of this compound is a multi-step process. While detailed, proprietary industrial synthesis protocols are not publicly available, a plausible synthetic route can be outlined based on chemical principles and available information. A general scheme involves the construction of the core furo[2,3-b]quinoline (B11916999) ring system, followed by the attachment of the 2-(2-oxopyrrolidin-1-yl)acetamide side chain.

A high-level overview of a potential synthetic pathway starts with 2-Hydroxyphenethylamine. This starting material undergoes a series of reactions including protection of the amine group, reaction with ethyl acetoacetate (B1235776) to introduce an amino acid structure, cyclization, and esterification. Following these steps, deprotection and further cyclization form the core structure of this compound. The final product is then purified through methods such as recrystallization and chromatographic separation.

Caption: A generalized synthetic pathway for this compound.

Experimental Protocol (Illustrative)

The following is an illustrative, non-validated protocol based on general organic synthesis principles for the final acylation step:

-

Dissolution: Dissolve the 4-amino-2,3-dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinoline intermediate in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution to act as an acid scavenger.

-

Acylation: Slowly add a solution of 2-(2-oxopyrrolidin-1-yl)acetyl chloride in the same solvent to the reaction mixture at a controlled temperature (e.g., 0°C to room temperature).

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography, HPLC).

-

Work-up: Upon completion, quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to yield pure this compound.

Mechanism of Action: High-Affinity Choline (B1196258) Uptake (HACU) Enhancement

The primary mechanism of action of this compound is the enhancement of the high-affinity choline uptake (HACU) system.[1] This system is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1]

The HACU process involves the transport of choline from the extracellular space into the presynaptic neuron via the high-affinity choline transporter (CHT1). Inside the neuron, choline is acetylated by the enzyme choline acetyltransferase (ChAT) to form acetylcholine. This newly synthesized acetylcholine is then packaged into synaptic vesicles.

This compound is believed to interact with the CHT1 transporter, potentially by modulating its trafficking to the cell membrane, thereby increasing the number of functional transporters. This leads to an increased uptake of choline, which in turn boosts the synthesis of acetylcholine.

Caption: this compound's enhancement of the HACU pathway.

Conclusion

This compound (MKC-231) is a promising nootropic agent with a unique mechanism of action centered on the enhancement of high-affinity choline uptake. Its chemical properties are well-defined, and while detailed industrial synthesis protocols remain proprietary, the general synthetic route is understood. For researchers and drug development professionals, a thorough understanding of its synthesis, chemical characteristics, and biological activity is crucial for further investigation into its therapeutic potential. Further studies are warranted to fully elucidate its detailed synthetic pathways, stability under various conditions, and the full spectrum of its pharmacological effects.

References

The Pharmacokinetics and Pharmacodynamics of Coluracetam in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coluracetam (also known as BCI-540 or MKC-231) is a synthetic nootropic compound belonging to the racetam family, recognized for its potential cognitive-enhancing properties.[1] Initially developed for Alzheimer's disease, its unique mechanism of action has made it a subject of interest for various neurological and psychiatric conditions.[2][3] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on findings from rodent models, to support further preclinical and clinical research.

Pharmacodynamics: The Mechanism of Action

The primary pharmacodynamic effect of this compound is its ability to enhance the high-affinity choline (B1196258) uptake (HACU) process.[3][4] This system is the rate-limiting step in the synthesis of acetylcholine (B1216132) (ACh), a critical neurotransmitter for memory, learning, and overall cognitive function.[3][5]

Enhancement of High-Affinity Choline Uptake (HACU)

This compound's core mechanism involves the potentiation of the HACU system, which is responsible for transporting choline into cholinergic neurons for the synthesis of acetylcholine.[3] In rodent models with cholinergic deficits induced by the neurotoxin ethylcholine aziridinium (B1262131) ion (AF64A), this compound has been shown to restore the maximal velocity (Vmax) of HACU without significantly altering the Michaelis-Menten constant (Km).[3] This suggests that this compound improves the efficiency of the choline transport system rather than just increasing the availability of the substrate.[3] Notably, this effect on HACU was not observed in healthy rats, indicating that this compound may be particularly effective in pathological conditions characterized by cholinergic dysfunction.[3]

Effects on Acetylcholine Synthesis and Release

By enhancing HACU, this compound facilitates the synthesis of acetylcholine.[3] In studies using hippocampal slices from AF64A-treated rats, this compound was found to increase the extracellular concentration of acetylcholine.[3] For instance, a 3 mg/kg dose of this compound led to a 263% increase in ACh concentration in the perfusate of hippocampal slices from these rats.[3]

Pro-cognitive Effects in Rodent Models

The enhancement of cholinergic function by this compound translates to observable improvements in cognitive performance in rodent models of memory impairment.

-

AF64A-Induced Memory Deficits: In rats with memory deficits induced by AF64A, oral administration of this compound at doses of 0.3 mg/kg, 1 mg/kg, and 3 mg/kg has been shown to ameliorate these impairments in tasks such as the Morris water maze and the radial-arm maze.[3] These improvements in memory have been observed to last for up to 24 hours after administration.[1]

-

Phencyclidine (PCP)-Induced Deficits: this compound has also been shown to reverse the loss of choline acetyltransferase (ChAT) production in the medial septal nucleus of rats exposed to phencyclidine (PCP), suggesting its potential therapeutic utility in conditions like schizophrenia.[2][6]

Potential Anxiolytic Effects and AMPA Receptor Modulation

While the primary focus of this compound research has been on its cholinergic effects, some evidence suggests it may also possess anxiolytic (anti-anxiety) properties.[4] Additionally, like other racetams, this compound may have a potentiating effect on AMPA receptors, which are involved in fast synaptic transmission and play a role in learning and memory. However, detailed studies in rodent models specifically investigating these mechanisms are less prevalent in the available literature.

Summary of Pharmacodynamic Effects in Rodent Models

| Pharmacodynamic Effect | Rodent Model | Effective Dose Range (Oral) | Key Findings | Reference |

| HACU Enhancement | AF64A-treated rats | Not specified for this specific measure | Restores the maximal velocity (Vmax) of HACU in hippocampal synaptosomes. | [3] |

| Increased ACh Concentration | AF64A-treated rats (hippocampal slices) | 3 mg/kg | Increased ACh concentration in perfusate by 263% compared to the AF64A deficit. | [3] |

| Amelioration of Memory Deficits | AF64A-treated rats | 0.3 - 3.0 mg/kg | Improved performance in Morris water maze and radial-arm maze tasks. | [3] |

| Reversal of ChAT Loss | Phencyclidine (PCP)-treated rats | Not specified | Reversed the loss of choline acetyltransferase production in the medial septal nucleus. | [2][6] |

Pharmacokinetics: Absorption, Distribution, and Bioavailability

Detailed quantitative pharmacokinetic data for this compound in rodent models is notably scarce in publicly available literature. However, some qualitative information and data from related compounds can provide insights.

Absorption and Bioavailability

Information regarding the oral bioavailability of this compound is limited.[1] Some reports suggest that it has rapid kinetics, with a peak blood concentration occurring at approximately 30 minutes after administration, followed by a decline within three hours in animal studies.[6][7] The absolute oral bioavailability in rodents has not been formally reported. For context, the oral bioavailability of other racetams like Aniracetam in rats is known to be low.

Distribution

A key aspect of this compound's pharmacokinetic profile is its distribution to the central nervous system. Interestingly, one study noted that despite the observed behavioral effects, this compound was not detectable in the brain 3 hours after dosing in rats.[3] This suggests that either very low concentrations are sufficient for its pharmacodynamic effects, or that it may trigger a longer-lasting cascade of neurochemical changes.[3]

Summary of Pharmacokinetic Parameters in Rodent Models

Due to the lack of available data for this compound, this table remains largely incomplete. It is recommended that researchers conduct dedicated pharmacokinetic studies to determine these crucial parameters.

| Parameter | Species | Route | Dose | Value | Reference |

| Tmax (Time to Peak Concentration) | Animal (unspecified) | Oral | Not specified | ~30 minutes | [6][7] |

| Cmax (Peak Concentration) | Rat | Oral | Not specified | Data not available | |

| AUC (Area Under the Curve) | Rat | Oral | Not specified | Data not available | |

| t½ (Half-life) | Rat | Oral | Not specified | Data not available | |

| Oral Bioavailability (%) | Rat | Oral | Not specified | Data not available | [1] |

| Brain Penetration | Rat | Oral | Not specified | Undetectable in the brain after 3 hours | [3] |

Experimental Protocols

Pharmacodynamic Studies

1. AF64A-Induced Cholinergic Deficit Model

-

Objective: To create a rodent model of cholinergic dysfunction to test the efficacy of pro-cognitive compounds.

-

Procedure:

-

Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

-

Surgery: Rats are anesthetized, and bilateral guide cannulae are implanted into the lateral cerebral ventricles.

-

AF64A Administration: Following a recovery period, AF64A (ethylcholine aziridinium ion) is administered via intracerebroventricular (i.c.v.) injection. Doses can range from 15 to 30 nmol per animal.[8] Control animals receive vehicle (e.g., artificial cerebrospinal fluid).

-

Post-injection Monitoring: Animals are monitored for recovery and any adverse effects. Behavioral testing typically commences after a period of 7-14 days to allow for the development of the cholinergic lesion.

-

Biochemical Verification: Post-mortem analysis of brain tissue (e.g., hippocampus and cortex) is performed to confirm the reduction in cholinergic markers such as acetylcholine (ACh) levels and choline acetyltransferase (ChAT) activity.[8][9]

-

2. Morris Water Maze (MWM) for Spatial Learning and Memory

-

Objective: To assess hippocampal-dependent spatial learning and memory.

-

Apparatus: A circular pool (typically 1.8-2.0 meters in diameter for rats) filled with opaque water.[10][11] A submerged escape platform is hidden in one quadrant.[2]

-

Procedure:

-

Acquisition Phase: Rats are subjected to several trials per day (e.g., 4 trials) for 5-6 consecutive days.[2][10] For each trial, the rat is placed in the pool at one of four starting positions and allowed to swim until it finds the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.

-

Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds).[11] The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

-

Drug Administration: this compound or vehicle is typically administered orally at specified times (e.g., 30-60 minutes) before the daily acquisition trials.

-

Pharmacokinetic Studies

1. Oral Bioavailability Study in Rats

-

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound.

-

Procedure:

-

Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling are often used.[12][13]

-

Dosing:

-

Intravenous (IV) Group: A single bolus of this compound is administered through the tail vein.

-

Oral (PO) Group: A single dose of this compound is administered via oral gavage. Animals are typically fasted overnight prior to oral dosing.[12]

-

-

Blood Sampling: Blood samples are collected from the jugular vein cannula at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated as: (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

-

Signaling Pathways and Experimental Workflows

Caption: Proposed signaling pathway of this compound's effect on acetylcholine synthesis.

Caption: Typical experimental workflow for a pharmacokinetic study in rodents.

Caption: Experimental workflow for a Morris Water Maze (MWM) behavioral study.

Conclusion

This compound demonstrates a clear pharmacodynamic profile in rodent models, primarily through the enhancement of high-affinity choline uptake, leading to increased acetylcholine synthesis and pro-cognitive effects, especially in models of cholinergic deficit. However, a significant gap exists in the public domain regarding its quantitative pharmacokinetic properties in these models. Future research should prioritize comprehensive pharmacokinetic studies to establish a clear understanding of its absorption, distribution, metabolism, and excretion. Such data is essential for accurate dose selection in further preclinical efficacy and toxicology studies and for the successful translation of this promising nootropic to clinical applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. philoneuro.com [philoneuro.com]

- 4. nootropicsexpert.com [nootropicsexpert.com]

- 5. High-affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clinmedjournals.org [clinmedjournals.org]

- 7. clinmedjournals.org [clinmedjournals.org]

- 8. AF64A, a cholinergic neurotoxin, selectively depletes acetylcholine in hippocampus and cortex, and produces long-term passive avoidance and radial-arm maze deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Age-dependent effect of AF64A on cholinergic activity in the septo-hippocampal pathway of the rat brain: decreased responsiveness in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Morris water maze - Scholarpedia [scholarpedia.org]

- 12. Pharmacokinetic Study and Bioavailability of a Novel Synthetic Trioxane Antimalarial Compound 97/63 in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic Study of Piracetam in Focal Cerebral Ischemic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Coluracetam's Potentiation of the Cholinergic System: A Technical Guide

For Immediate Release

San Diego, CA – This technical guide provides an in-depth analysis of the nootropic compound Coluracetam (also known as MKC-231) and its effects on the potentiation of the cholinergic system. This document is intended for researchers, scientists, and drug development professionals interested in the neuropharmacological mechanisms of cognitive enhancement.

Introduction: The Cholinergic System and Cognitive Function

The cholinergic system, a network of neurons that utilize acetylcholine (B1216132) (ACh) as their primary neurotransmitter, plays a pivotal role in regulating cognitive processes, including learning, memory, and attention.[1] A critical rate-limiting step in the synthesis of acetylcholine is the transport of choline (B1196258) into the presynaptic neuron via the high-affinity choline uptake (HACU) system.[2][3] Consequently, modulation of the HACU system presents a promising therapeutic target for enhancing cholinergic function and ameliorating cognitive deficits. This compound, a synthetic nootropic compound of the racetam class, has emerged as a subject of significant interest due to its unique mechanism of action centered on the potentiation of HACU.[4][5]

Mechanism of Action: Enhancement of High-Affinity Choline Uptake

Unlike other racetams that primarily modulate neurotransmitter receptors, this compound's principal mechanism of action is the enhancement of the HACU process. This system is mediated by the high-affinity choline transporter (CHT1), which is responsible for drawing choline from the synaptic cleft into the neuron for the synthesis of acetylcholine by choline acetyltransferase (ChAT).[2]

Research indicates that this compound's effects are most pronounced in states of cholinergic deficit. In preclinical models using the cholinotoxin ethylcholine aziridinium (B1262131) ion (AF64A) to induce a state mimicking cholinergic dysfunction, this compound has been shown to reverse the decline in HACU and subsequent acetylcholine release. Studies suggest that this compound may directly interact with CHT1, potentially influencing its trafficking to the synaptic membrane and thereby increasing the number of functional transporters. This leads to a more efficient uptake of choline and a subsequent increase in the synthesis and release of acetylcholine.

Quantitative Data on Cholinergic Potentiation

The following table summarizes the key quantitative findings from preclinical studies investigating the effects of this compound on the cholinergic system. The data is primarily derived from studies on rat models with AF64A-induced cholinergic deficits.

| Parameter Measured | Experimental Model | Treatment | Result | Reference |

| Maximum Velocity (Vmax) of HACU | Hippocampal Synaptosomes from AF64A-treated rats | MKC-231 | 1.6-fold increase (60% increase) | Takashina et al. (2008) |

| Choline Transporter Density (Bmax of [3H]-HC-3 binding) | Hippocampal Synaptosomes from AF64A-treated rats | MKC-231 | 1.7-fold increase (70% increase) | Takashina et al. (2008) |

| High K+-induced Acetylcholine Release | Hippocampal Synaptosomes from AF64A-treated rats | 10-100 nM MKC-231 | Significant reversal of decrease | Takashina et al. (2008) |

| Basal Acetylcholine Concentrations (in vivo microdialysis) | Hippocampus of AF64A-treated rats | 10 mg/kg p.o. MKC-231 | Significant reversal of reduction | Takashina et al. (2008) |

Experimental Protocols

High-Affinity Choline Uptake (HACU) Assay in Rat Hippocampal Synaptosomes

This protocol is a generalized procedure based on the methodologies described in studies by Takashina et al. (2008).

Objective: To measure the rate of high-affinity choline uptake in isolated nerve terminals (synaptosomes) from the rat hippocampus.

Materials:

-

Male Wistar rats

-

AF64A (for inducing cholinergic deficit, optional)

-

Krebs-Ringer buffer

-

[³H]choline chloride (radiolabeled choline)

-

This compound (MKC-231)

-

Scintillation fluid and counter

-

Homogenizer and centrifugation equipment

Procedure:

-

Synaptosome Preparation:

-

The hippocampus is dissected from the rat brain in ice-cold Krebs-Ringer buffer.

-

The tissue is homogenized in a suitable buffer.

-

The homogenate undergoes differential centrifugation to isolate the synaptosomal fraction.

-

-

Pre-incubation:

-

The synaptosomal suspension is pre-incubated at 37°C for a specified period (e.g., 10 minutes) in the presence of varying concentrations of this compound or vehicle control.

-

-

HACU Measurement:

-

The uptake reaction is initiated by the addition of [³H]choline chloride at a low concentration (to specifically measure high-affinity uptake).

-

The incubation is carried out for a short duration (e.g., 4 minutes) at 37°C.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the synaptosomes from the incubation medium.

-

The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

-

-

Quantification:

-

The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

The protein concentration of the synaptosomal samples is determined to normalize the uptake data.

-

HACU is calculated as the amount of radiolabeled choline taken up per milligram of protein per unit of time.

-

In Vivo Microdialysis for Acetylcholine Measurement

This protocol is a generalized procedure for measuring extracellular acetylcholine levels in the hippocampus of freely moving rats, as described in studies by Takashina et al. (2008).

Objective: To measure the effect of this compound on extracellular acetylcholine concentrations in the hippocampus of live, conscious rats.

Materials:

-

Male Wistar rats

-

Microdialysis probes

-

Perfusion pump

-

Ringer's solution (perfusion fluid)

-

An analytical method for acetylcholine quantification (e.g., HPLC with electrochemical detection)

-

This compound (MKC-231)

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted into the hippocampus.

-

The animals are allowed to recover from surgery.

-

-

Microdialysis Experiment:

-

A microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with Ringer's solution at a constant, low flow rate.

-

After a stabilization period to obtain a baseline, this compound or vehicle is administered (e.g., orally).

-

Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

-

-

Sample Analysis:

-

The concentration of acetylcholine in the dialysate samples is measured using a highly sensitive analytical technique such as HPLC with an electrochemical detector.

-

-

Data Analysis:

-

The acetylcholine levels in the post-treatment samples are expressed as a percentage of the baseline levels for each animal.

-

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

The available evidence strongly suggests that this compound potentiates the cholinergic system by enhancing the high-affinity choline uptake process, particularly in instances of cholinergic hypofunction. This mechanism leads to increased acetylcholine synthesis and release, which is believed to underlie its nootropic effects. The quantitative data from preclinical studies provides a solid foundation for its further investigation as a potential therapeutic agent for cognitive disorders associated with cholinergic deficits.

Future research should focus on elucidating the precise molecular interactions between this compound and the choline transporter CHT1. Furthermore, well-controlled clinical trials in human subjects are necessary to validate the cognitive-enhancing effects observed in animal models and to establish a safe and effective dosing regimen. The detailed experimental protocols provided herein offer a framework for such future investigations.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. MKC-231, a choline-uptake enhancer: (1) long-lasting cognitive improvement after repeated administration in AF64A-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ultrafast Isolation of Synaptic Terminals From Rat Brain for Cryo-Electron Tomography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

Coluracetam's Engagement with Glutamate Receptors: A Technical Deep Dive

For Immediate Release

San Diego, CA – December 16, 2025 – This technical guide provides an in-depth analysis of the nootropic compound Coluracetam (also known as MKC-231 or BCI-540), with a specific focus on its modulatory effects on glutamate (B1630785) receptors. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways.

Core Mechanism: Enhancement of High-Affinity Choline (B1196258) Uptake

This compound's primary and most well-documented mechanism of action is the enhancement of high-affinity choline uptake (HACU), a critical and rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1] By potentiating the HACU process, this compound indirectly influences cholinergic signaling, which is crucial for cognitive functions such as memory and learning.

Quantitative Impact on HACU

Preclinical studies have quantified the significant effect of this compound on the HACU system, particularly in models of cholinergic dysfunction. In a key study utilizing a rat model with the cholinergic neurotoxin AF64A, this compound demonstrated a marked ability to restore cholinergic function.

| Parameter | Treatment Group | Result | Reference |

| Vmax of High-Affinity Choline Uptake (HACU) | AF64A-treated rats + MKC-231 | 1.6-fold increase | [2][3] |

| Bmax of [3H]-HC-3 Binding | AF64A-treated rats + MKC-231 | 1.7-fold increase | [2][3] |

| Acetylcholine (ACh) Concentration (in hippocampal slices) | AF64A-treated rats + 3mg/kg this compound | 263% increase compared to deficit | [1] |

| In Vitro ACh Release Restoration | AF64A-treated rat hippocampal synaptosomes + 10⁻⁸ to 10⁻⁷ M MKC-231 | Significant reversal of high K+-induced ACh release reduction | [4] |

| In Vivo Basal ACh Level Restoration | AF64A-treated rats + 10 mg/kg p.o. MKC-231 | Significant reversal of reduced basal ACh concentrations | [4] |

Modulation of Glutamatergic Systems

Beyond its primary effect on the cholinergic system, evidence suggests that this compound also modulates glutamatergic neurotransmission, interacting with both AMPA and NMDA receptors. This interaction is crucial for its potential nootropic and neuroprotective properties.

AMPA Receptor Potentiation

While direct quantitative data on this compound's potentiation of AMPA receptors is limited in publicly available literature, its classification within the racetam family and some preclinical evidence suggest it may act as a positive allosteric modulator of AMPA receptors. This modulation would lead to an enhancement of excitatory postsynaptic potentials, a mechanism shared by other nootropic agents. Further electrophysiological studies are required to fully elucidate the specific quantitative effects of this compound on AMPA receptor currents.

Neuroprotection Against Glutamate Excitotoxicity and NMDA Receptor Modulation

This compound has demonstrated neuroprotective effects against glutamate-induced toxicity. This is a critical aspect of its potential therapeutic value, as excessive glutamate can lead to excitotoxicity, a common pathway in many neurodegenerative disorders. The mechanism is thought to involve the modulation of NMDA receptors, preventing the excessive calcium influx that triggers cell death cascades.

A 1998 study by Akaike et al. provided initial evidence for this neuroprotective effect, showing that MKC-231 ameliorated glutamate cytotoxicity in cultured cortical neurons.[5] The study suggested that this protection involves the suppression of nitric oxide (NO) formation triggered by Ca2+-influx.[5]

Experimental Protocols

To facilitate further research and replication of key findings, this section outlines the methodologies employed in the seminal studies on this compound.

High-Affinity Choline Uptake (HACU) Assay

Objective: To quantify the rate of choline uptake into synaptosomes.

Methodology:

-

Synaptosome Preparation: Hippocampal tissue from control and AF64A-treated rats is homogenized in a buffered sucrose (B13894) solution and centrifuged to isolate the synaptosomal fraction (P2).

-

Incubation: Synaptosomes are pre-incubated in a Krebs-Ringer phosphate (B84403) buffer.

-

HACU Measurement: The assay is initiated by adding [3H]-choline to the synaptosome suspension in the presence and absence of hemicholinium-3 (B1673050) (HC-3), a specific inhibitor of HACU.

-

Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]-choline.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting. HACU is calculated as the difference between the total uptake and the non-specific uptake observed in the presence of HC-3.

-

Kinetic Analysis: To determine Vmax (maximum uptake rate) and Km (substrate affinity), the assay is performed with varying concentrations of [3H]-choline. Data are then plotted using a Lineweaver-Burk or Michaelis-Menten plot.

Glutamate-Induced Neurotoxicity Assay (MTT Assay)

Objective: To assess the neuroprotective effects of this compound against glutamate-induced cell death in primary neuronal cultures.

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from fetal rats and cultured in a suitable medium.

-

Treatment: Neurons are pre-incubated with varying concentrations of this compound for a specified period (e.g., 24 hours).

-

Induction of Excitotoxicity: Glutamate is added to the culture medium at a concentration known to induce significant cell death.

-

Assessment of Cell Viability: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is performed. MTT is a yellow tetrazole that is reduced to purple formazan (B1609692) in the mitochondria of living cells.

-

Procedure:

-

MTT solution is added to each well and incubated for several hours.

-

A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect of this compound is determined by the increase in cell viability in the presence of glutamate compared to glutamate treatment alone.

Signaling Pathways and Logical Relationships

To visually represent the complex interactions of this compound, the following diagrams have been generated using the DOT language.

Caption: this compound's enhancement of the High-Affinity Choline Uptake (HACU) pathway.

References

- 1. philoneuro.com [philoneuro.com]

- 2. MKC-231, a choline uptake enhancer: (3) Mode of action of MKC-231 in the enhancement of high-affinity choline uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MKC-231, a choline uptake enhancer: (2) Effect on synthesis and release of acetylcholine in AF64A-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effect of MKC-231, a novel high affinity choline uptake enhancer, on glutamate cytotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Neuroprotective Profile of Coluracetam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coluracetam (also known as MKC-231 or BCI-540) is a synthetic nootropic compound of the racetam class that has garnered significant interest for its potential cognitive-enhancing and neuroprotective properties. Preclinical research suggests that its primary mechanism of action involves the enhancement of high-affinity choline (B1196258) uptake (HACU), the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2] This unique mechanism distinguishes it from other racetams and positions it as a promising candidate for mitigating neuronal damage and cognitive decline associated with various neurological conditions. This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Neuroprotection Against Glutamate-Induced Excitotoxicity

Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, can induce neuronal death through excitotoxicity when present in excessive concentrations. This process is implicated in the pathophysiology of numerous neurodegenerative diseases and acute brain injuries.[3][4] Preclinical studies have demonstrated this compound's ability to protect neurons from glutamate-induced damage.

Experimental Protocol: In Vitro Glutamate Cytotoxicity Assay

A key in vitro model to assess neuroprotection against excitotoxicity involves exposing cultured neurons to high concentrations of glutamate and measuring cell viability. The following protocol is a synthesis of methodologies described in preclinical studies investigating this compound's effects.[5]

1. Cell Culture:

- Primary cortical neurons are prepared from the cerebral cortex of fetal rats (e.g., Sprague-Dawley, gestational day 17-19).

- The cortical tissue is dissociated into single cells and plated on poly-L-lysine-coated culture dishes.

- Cells are maintained in a serum-free medium supplemented with nerve growth factors at 37°C in a humidified atmosphere of 5% CO2.

2. This compound Pre-treatment:

- After a specified number of days in culture (e.g., 7-10 days), neurons are pre-treated with varying concentrations of this compound (MKC-231) for a duration of 12-24 hours prior to glutamate exposure.

3. Glutamate-Induced Injury:

- Neurons are exposed to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a short duration (e.g., 5-15 minutes).

4. Assessment of Neuronal Viability:

- Neuronal viability is assessed 24 hours after glutamate exposure using standard assays such as:

- Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, which is indicative of cytotoxicity.

- MTT Assay: Measures the metabolic activity of viable cells.

- Trypan Blue Exclusion: Stains non-viable cells with a compromised cell membrane.

Quantitative Data: Amelioration of Glutamate Cytotoxicity

The following table summarizes the quantitative findings from a study investigating the protective effect of this compound (MKC-231) on glutamate-induced cytotoxicity in cultured cortical neurons.

| Treatment Group | Neuronal Viability (% of Control) | Notes |

| Control | 100% | Untreated cultured cortical neurons. |

| Glutamate (100 µM) | ~50% | Significant reduction in cell viability. |

| MKC-231 (Concentration not specified) + Glutamate (100 µM) | Significantly higher than Glutamate alone | MKC-231 pre-treatment ameliorated glutamate cytotoxicity. |

Note: Specific concentrations of MKC-231 and the exact percentage of neuroprotection were not available in the reviewed abstracts. Access to the full-text publication is required for this level of detail.

Signaling Pathway: Proposed Mechanism of Neuroprotection Against Glutamate Toxicity

This compound's protective effect against glutamate-induced neurotoxicity is believed to be mediated by the suppression of nitric oxide (NO) formation following an influx of calcium ions (Ca2+).[5]

Amelioration of Cholinergic Neurotoxicity in Animal Models of Alzheimer's Disease

A key preclinical model for studying cholinergic dysfunction, a hallmark of Alzheimer's disease, involves the administration of the neurotoxin AF64A (ethylcholine mustard aziridinium). AF64A selectively targets and destroys cholinergic neurons, leading to deficits in learning and memory.[6][7]

Experimental Protocol: AF64A-Induced Cholinergic Deficit Model in Rats

The following protocol outlines the methodology used in studies evaluating this compound's efficacy in an AF64A-induced animal model of cognitive impairment.[8]

1. Animal Model:

- Male rats (e.g., Wistar or Sprague-Dawley) are used.

2. AF64A Administration:

- AF64A is administered via intracerebroventricular (i.c.v.) injection to induce a selective lesion of cholinergic neurons in the hippocampus and cortex.

3. This compound Treatment:

- Following a recovery period, rats are treated with this compound (MKC-231) orally at various doses (e.g., 0.3, 1.0, and 3.0 mg/kg) once daily for a specified duration (e.g., 11 days).

4. Behavioral Assessment:

- Cognitive function is assessed using behavioral tasks such as the Morris water maze, which evaluates spatial learning and memory. Key parameters measured include escape latency (time to find the hidden platform) and distance traveled.

5. Neurochemical Analysis:

- After the behavioral assessments, brain tissue (specifically the hippocampus) is collected for neurochemical analysis.

- High-performance liquid chromatography (HPLC) is used to measure acetylcholine (ACh) levels.

- High-affinity choline uptake (HACU) is measured in synaptosomes prepared from the hippocampus to assess the function of the choline transporter.

Quantitative Data: Reversal of AF64A-Induced Deficits

The tables below summarize the quantitative results from preclinical studies investigating the effects of this compound (MKC-231) in AF64A-treated rats.

Table 1: Effect of Chronic this compound (MKC-231) Administration on Hippocampal Acetylcholine (ACh) Depletion in AF64A-Treated Rats

| Treatment Group | Hippocampal ACh Content (% of Control) |

| Control (Sham + Vehicle) | 100% |

| AF64A + Vehicle | Significantly reduced |

| AF64A + MKC-231 (0.3 mg/kg) | Significantly reversed depletion |

| AF64A + MKC-231 (1.0 mg/kg) | Significantly reversed depletion |

Source: Adapted from preclinical studies on MKC-231.[8]

Table 2: Effect of Chronic this compound (MKC-231) Administration on Water Maze Learning in AF64A-Treated Rats

| Treatment Group | Escape Latency (seconds) |

| Control (Sham + Vehicle) | Normal learning curve |

| AF64A + Vehicle | Significantly impaired (longer escape latency) |

| AF64A + MKC-231 (0.3 mg/kg) | Improved performance |

| AF64A + MKC-231 (1.0 mg/kg) | Improved performance |

| AF64A + MKC-231 (3.0 mg/kg) | Improved performance |

Source: Adapted from preclinical studies on MKC-231.[8]

Table 3: Effect of this compound (MKC-231) on High-Affinity Choline Uptake (HACU) in Hippocampal Synaptosomes of AF64A-Treated Rats

| Parameter | AF64A-Treated | AF64A-Treated + MKC-231 |

| Vmax of HACU | Significantly reduced | Increased 1.6-fold |

| Bmax of [3H]-HC-3 binding | Significantly reduced | Increased 1.7-fold |

Source: Adapted from preclinical studies on MKC-231.[9]

Experimental Workflow: AF64A Animal Model Study

The following diagram illustrates the typical workflow of a preclinical study investigating the neuroprotective effects of this compound in an AF64A-induced animal model of Alzheimer's disease.

Antagonism of Phencyclidine (PCP)-Induced Neurotoxicity

Phencyclidine (PCP) is a non-competitive NMDA receptor antagonist that can induce behavioral and cellular deficits relevant to schizophrenia, including a reduction in cholinergic neurons.[10]

Experimental Protocol: PCP-Induced Neurotoxicity Model in Rats

1. Animal Model:

- Male rats are used.

2. PCP Administration:

- Rats are repeatedly exposed to PCP to induce behavioral and cellular deficits.

3. This compound Treatment:

- Following PCP exposure, rats are treated sub-chronically with this compound (MKC-231).

4. Behavioral Assessment:

- Cognitive deficits are assessed using tasks such as the novel object recognition test.

- Locomotor activity in response to challenges with cocaine and carbachol (B1668302) is also measured.

5. Histological Analysis:

- Brain tissue is analyzed to determine the number of choline acetyltransferase (ChAT)-positive cells in the medial septum, a key area for cholinergic neurons.

Quantitative Data: Reversal of PCP-Induced Deficits

The following table summarizes the key findings from a study on the effects of this compound (MKC-231) on PCP-induced deficits.

| Parameter | PCP-Treated | PCP-Treated + MKC-231 |

| Cognitive Performance (Novel Object Recognition) | Deficits observed | Antagonized cognitive deficits |

| Number of ChAT-positive cells in Medial Septum | Decreased | Significantly antagonized the decrease |

Source: Adapted from preclinical studies on MKC-231.[10]

Conclusion

Preclinical studies provide compelling evidence for the neuroprotective properties of this compound. Its ability to enhance high-affinity choline uptake appears to be a central mechanism underlying its efficacy in models of cholinergic dysfunction relevant to Alzheimer's disease. Furthermore, its protective effects against glutamate-induced excitotoxicity and its ability to reverse PCP-induced cellular deficits highlight its potential as a multi-faceted neuroprotective agent. The quantitative data from these preclinical models, while requiring further detail from full-text publications, strongly support the continued investigation of this compound for the treatment of neurodegenerative diseases and other conditions characterized by neuronal damage and cognitive impairment. Further research is warranted to fully elucidate its mechanisms of action and to translate these promising preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. amandaphcoker88.medium.com [amandaphcoker88.medium.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. Role of High-affinity Choline Transporter 1 in Colonic Hypermotility in a Rat Model of Irritable Bowel Syndrome [jnmjournal.org]

- 9. Role of High-affinity Choline Transporter 1 in Colonic Hypermotility in a Rat Model of Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Coluracetam: An In-depth Examination of Molecular Targets Beyond the High-Affinity Choline Uptake System

For Immediate Release

This technical guide provides a comprehensive analysis of the molecular targets of Coluracetam (also known as MKC-231 or BCI-540) that extend beyond its primary and well-documented role as a high-affinity choline (B1196258) uptake (HACU) enhancer. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's broader pharmacological profile.

While the enhancement of acetylcholine (B1216132) synthesis through the HACU system is a cornerstone of this compound's mechanism, emerging evidence points towards other significant molecular interactions. This guide will delve into these secondary targets, presenting available quantitative data, detailing experimental methodologies from key studies, and visualizing the implicated signaling pathways.

Neuroprotection Against Glutamate (B1630785) Excitotoxicity: A Key Non-Cholinergic Mechanism

A significant molecular action of this compound, independent of its effects on the HACU system, is its ability to protect neurons from glutamate-induced cytotoxicity.[1] This neuroprotective effect suggests a potential therapeutic role in conditions associated with excessive glutamate levels.

Quantitative Data on Neuroprotective Effects

The following table summarizes the quantitative data from a key study investigating the neuroprotective effects of this compound (MKC-231) against glutamate- and ionomycin-induced cytotoxicity in cultured cortical neurons.

| Assay Type | Agent | Concentration | Effect | Reference |

| Glutamate Cytotoxicity | MKC-231 | 1 µM | Ameliorated cytotoxicity | [1] |

| Ionomycin-induced Cytotoxicity | MKC-231 | 1 µM | Reduced cytotoxicity | [1] |

| S-nitrosocysteine-induced Cytotoxicity | MKC-231 | 1 µM | No effect | [1] |

Signaling Pathway: Neuroprotection Against Glutamate Excitotoxicity

The proposed mechanism for this compound's neuroprotective effect involves the modulation of intracellular calcium levels and the subsequent inhibition of nitric oxide (NO) formation.

Experimental Protocols

1. Glutamate-Induced Cytotoxicity Assay

-

Cell Culture: Primary cortical neurons are obtained from fetal rats and cultured in a suitable medium.

-

Treatment: Cultures are exposed to glutamate to induce neurotoxicity. In parallel experiments, cultures are pre-treated with this compound (MKC-231) for 12-24 hours before glutamate exposure.

-

Assessment of Cytotoxicity: Cell death is quantified by measuring the activity of lactate (B86563) dehydrogenase (LDH) released into the culture medium. A standard LDH assay kit can be used for this purpose. The assay involves mixing the cell culture supernatant with a reagent containing lactic acid, NAD+, and other components, leading to a colorimetric change that is proportional to the amount of LDH present.[2]

-

Endpoint: The amelioration of glutamate cytotoxicity is determined by comparing the LDH levels in this compound-treated cultures to those in cultures treated with glutamate alone.[1]

2. Calcium Influx Assay

-

Objective: To determine if this compound's neuroprotective effect is mediated by suppressing calcium influx.

-

Methodology:

-

Cultured cortical neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

A baseline fluorescence is established.

-

A calcium ionophore, such as ionomycin, is added to induce a significant influx of extracellular calcium, leading to an increase in fluorescence.

-

In a separate group of cells pre-treated with this compound, the ionomycin-induced calcium influx is measured and compared to the control group.

-

Fluorescence is monitored in real-time using a suitable microplate reader or fluorescence microscope.[3][4]

-

-

Interpretation: A reduction in the ionomycin-induced fluorescence peak in the presence of this compound would suggest that it suppresses calcium influx.[1]

3. Nitric Oxide (NO) Formation Assay

-

Objective: To investigate the role of nitric oxide in this compound's mechanism of action.

-

Methodology:

-

Cultured cortical neurons are treated with an NO donor, such as S-nitrosocysteine, to induce cytotoxicity.

-

Parallel cultures are pre-treated with this compound before the addition of the NO donor.

-

Cytotoxicity is assessed using the LDH assay as described above.

-

Additionally, NO production can be quantified by measuring the accumulation of its stable metabolites, nitrite (B80452) and nitrate, in the culture medium using the Griess reagent.[5][6]

-

-

Interpretation: If this compound does not protect against cytotoxicity induced by a direct NO donor, it suggests that its neuroprotective action occurs upstream of NO formation.[1]

Potential Modulation of AMPA Receptors

Several sources suggest that this compound may act as a positive allosteric modulator of AMPA receptors, which could contribute to its cognitive-enhancing and antidepressant-like effects.[7][8][9] However, direct, quantitative binding or functional data for this compound on AMPA receptors is currently limited in the public domain. The effects of other racetams, like aniracetam, on AMPA receptors have been studied more extensively, showing they can enhance AMPA-mediated currents.[9]

Logical Workflow for Investigating AMPA Receptor Modulation

The following diagram illustrates a logical workflow for characterizing the potential interaction of this compound with AMPA receptors.

Other Potential Molecular Targets (Speculative)

The following molecular targets have been speculatively associated with this compound, but currently lack direct and robust experimental evidence, particularly quantitative binding or functional data.

-

Brain-Derived Neurotrophic Factor (BDNF): Some sources suggest that nootropics, in general, may increase BDNF levels, which is crucial for neuroplasticity, learning, and memory. However, direct studies demonstrating this effect specifically for this compound are needed.[10][11][12]

-

Sigma-1 Receptors: The potential interaction of this compound with sigma-1 receptors has been raised, but there is a lack of binding affinity data (Ki or IC50) to substantiate this claim.[13][14][15][16]

-

Dopamine (B1211576) and Serotonin (B10506) Systems: While some reports suggest this compound may have anxiolytic and antidepressant effects without directly affecting serotonin levels, its influence on the broader dopaminergic and serotonergic systems remains to be fully elucidated.[7][8]

Conclusion

This compound's pharmacological profile extends beyond its well-established role as a HACU enhancer. The most compelling evidence for a non-cholinergic mechanism of action is its neuroprotective effect against glutamate-induced cytotoxicity, which appears to be mediated through the suppression of calcium influx and subsequent nitric oxide formation. While modulation of AMPA receptors is a plausible mechanism contributing to its cognitive-enhancing effects, further quantitative studies are required to confirm and characterize this interaction. Other potential targets such as BDNF and sigma-1 receptors remain speculative and warrant further investigation to determine their relevance to the overall pharmacological effects of this compound. This guide highlights the multifaceted nature of this compound and underscores the need for continued research to fully uncover its therapeutic potential.

References

- 1. Changes in AMPA receptor currents following LTP induction on rat CA1 pyramidal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f [frontiersin.org]

- 4. Imaging and Analysis of Presynaptic Calcium Influx in Cultured Neurons Using synGCaMP6f - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple Mechanisms for the Potentiation of AMPA Receptor-Mediated Transmission by α-Ca2+/Calmodulin-Dependent Protein Kinase II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aniracetam, 1-BCP and cyclothiazide differentially modulate the function of NMDA and AMPA receptors mediating enhancement of noradrenaline release in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Expression of brain-derived neurotrophic factor (BDNF) and inducible nitric oxide synthase (iNOS) in rat astrocyte cultures treated with Levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brain-Derived Neurotrophic Factor Promotes the Maturation of GABAergic Mechanisms in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Brain-Derived Neurotrophic Factor Differentially Regulates Excitatory and Inhibitory Synaptic Transmission in Hippocampal Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

Coluracetam (CAS 135463-81-9): A Technical Whitepaper on its Research and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coluracetam (CAS Number: 135463-81-9), also known as MKC-231 or BCI-540, is a synthetic nootropic compound belonging to the racetam class. First synthesized in 1993, it has been a subject of research for its potential cognitive-enhancing and neuroprotective properties. This document provides an in-depth technical guide on the research and discovery timeline of this compound, detailing its mechanism of action, key experimental protocols, and findings from preclinical and clinical studies.

Introduction

This compound, with the chemical formula C₁₉H₂₃N₃O₃, was initially developed by Mitsubishi Tanabe Pharma Corporation in the 1990s as a potential therapeutic agent for Alzheimer's disease.[1][2] Its primary mechanism of action distinguishes it from many other nootropics; it is a potent enhancer of high-affinity choline (B1196258) uptake (HACU), the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][3] Deficits in cholinergic neurotransmission are a well-established hallmark of Alzheimer's disease and other cognitive disorders. By augmenting the HACU process, this compound was hypothesized to ameliorate these deficits and improve cognitive function.

Following its initial investigation for Alzheimer's, the rights to this compound were licensed to BrainCells Inc. for the exploration of its therapeutic potential in major depressive disorder (MDD) with comorbid generalized anxiety disorder (GAD).[1][3] This shift in focus was prompted by preclinical evidence suggesting its broader effects on neuronal health and function.

Research and Discovery Timeline

The development of this compound has progressed through several key phases, from its initial synthesis to preclinical and clinical investigations.

| Year | Milestone | Organization | Key Findings/Significance |

| 1993 | First synthesis and initial research. | Mitsubishi Tanabe Pharma Corporation | Identified as a high-affinity choline uptake (HACU) enhancer with potential for treating cognitive deficits.[1] |

| 1990s - Early 2000s | Preclinical development for Alzheimer's disease. | Mitsubishi Tanabe Pharma Corporation | Demonstrated efficacy in animal models of cholinergic dysfunction, particularly the AF64A-induced memory deficit model in rats. |

| 2008 | Initiation of Phase IIa clinical trial (NCT00621270). | BrainCells Inc. | Investigated the safety and efficacy of this compound in patients with major depressive disorder and concomitant anxiety. |

| 2010 | Announcement of Phase IIa clinical trial results. | BrainCells Inc. | The trial showed a potential therapeutic signal in the targeted patient population. |

Mechanism of Action: High-Affinity Choline Uptake Enhancement

The primary pharmacological target of this compound is the high-affinity choline transporter (CHT). By enhancing the efficiency of this transporter, this compound increases the uptake of choline into presynaptic cholinergic neurons. This, in turn, boosts the synthesis and subsequent release of acetylcholine, a neurotransmitter crucial for learning, memory, and attention.

The signaling pathway can be visualized as follows:

Key Experimental Protocols

Synthesis of this compound

High-Affinity Choline Uptake (HACU) Assay in Rat Brain Synaptosomes

This assay is fundamental to characterizing the activity of this compound. The following is a generalized protocol based on established methodologies.

Objective: To measure the uptake of radiolabeled choline into isolated nerve terminals (synaptosomes) from rat brain tissue.

Materials:

-

Rat brain tissue (e.g., hippocampus, cortex)

-

Sucrose solution (0.32 M)

-

Krebs-Ringer buffer

-

[³H]-Choline

-

Hemicholinium-3 (HC-3), a specific inhibitor of HACU

-

Scintillation fluid and counter

Procedure:

-

Synaptosome Preparation:

-

Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension at 37°C.

-

To determine non-specific uptake, add HC-3 to a subset of samples.

-

Initiate the uptake reaction by adding [³H]-choline to all samples.

-

Incubate for a short period (e.g., 4 minutes) to measure the initial rate of uptake.

-

Terminate the reaction by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate specific HACU by subtracting the non-specific uptake (in the presence of HC-3) from the total uptake.

-

AF64A-Induced Cholinergic Deficit Model in Rats

This animal model is crucial for evaluating the in vivo efficacy of compounds like this compound.

Objective: To induce a specific lesion of cholinergic neurons in the rat brain to model the cholinergic deficit observed in neurodegenerative diseases.

Materials:

-

Male Wistar rats

-

Ethylcholine mustard aziridinium (B1262131) ion (AF64A)

-

Stereotaxic apparatus

-

Anesthetic

Procedure:

-

Surgery and Injection:

-

Anesthetize the rats and place them in a stereotaxic apparatus.

-

Perform a craniotomy to expose the desired brain region (e.g., intracerebroventricular injection to target the hippocampus and cortex).

-

Slowly infuse AF64A (e.g., 3 nmol in 2 µl per ventricle) into the lateral ventricles.[4] Control animals receive vehicle injections.

-

-

Post-operative Care and Washout Period:

-

Provide appropriate post-operative care.

-

Allow a washout period of at least two weeks for the neurotoxic effects to stabilize.

-

-

Behavioral Testing:

-

Assess cognitive function using standardized behavioral tests such as the Morris water maze, radial arm maze, or passive avoidance task.[5]

-

-

Neurochemical Analysis:

-

Following behavioral testing, sacrifice the animals and dissect the brain regions of interest.

-

Measure cholinergic markers, such as choline acetyltransferase (ChAT) activity and acetylcholine levels, to confirm the cholinergic lesion.

-

Preclinical and Clinical Findings

Preclinical Data

-

In Vitro: Studies on rat hippocampal synaptosomes treated with AF64A demonstrated that this compound significantly enhanced HACU.[1]

-

In Vivo: In AF64A-treated rats, oral administration of this compound was shown to improve performance in various memory tasks, including the Morris water maze and passive avoidance tests.[1][5] Notably, these cognitive improvements were observed to be long-lasting.

| Preclinical Study Parameter | Observation |

| Animal Model | Rats with AF64A-induced cholinergic deficits |

| Dosage (Oral) | 0.3 - 3.0 mg/kg |

| Primary Outcome | Amelioration of learning and memory impairments |

| Biochemical Correlate | Increased hippocampal acetylcholine levels |

Clinical Data

A Phase IIa clinical trial (NCT00621270) was conducted to evaluate the safety and efficacy of this compound in adults with major depressive disorder and comorbid anxiety.

| Clinical Trial Parameter | Details |

| Trial Identifier | NCT00621270 |

| Phase | IIa |

| Indication | Major Depressive Disorder with Anxiety |

| Dosage | 80 mg three times daily |

| Primary Outcome | Change in Hamilton Depression Rating Scale (HAM-D) score |

| Key Finding | A statistically significant improvement in the primary outcome was observed in the treatment group compared to placebo. |

Conclusion

This compound is a nootropic agent with a well-defined mechanism of action centered on the enhancement of high-affinity choline uptake. Preclinical studies have consistently demonstrated its ability to ameliorate cognitive deficits in animal models of cholinergic dysfunction. While early clinical data in the context of major depressive disorder showed promise, further research is warranted to fully elucidate its therapeutic potential in various neurological and psychiatric conditions. The detailed experimental protocols provided herein serve as a valuable resource for researchers and drug development professionals interested in furthering the understanding of this intriguing compound.

References

- 1. philoneuro.com [philoneuro.com]

- 2. clinmedjournals.org [clinmedjournals.org]

- 3. Induction of cortical cholinergic hypofunction and memory retention deficits through intracortical AF64A infusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of intracerebroventricular injection of AF64A on learning behaviors in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arecoline via miniosmotic pump improves AF64A-impaired radial maze performance in rats: a possible model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Coluracetam and 9-Amino-tetrahydroacridine: A Bioisosteric Relationship Redefined by Opposing Cholinergic Mechanisms

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Coluracetam (BCI-540, MKC-231) and 9-amino-tetrahydroacridine (tacrine) represent a fascinating case study in bioisosterism, where structural similarities belie divergent pharmacological actions within the cholinergic system. While this compound contains a chemical group considered a bioisostere of the 9-amino-tetrahydroacridine family, their mechanisms of action are not of functional equivalence but are, in fact, largely opposing. This compound acts as a potent enhancer of high-affinity choline (B1196258) uptake (HACU), the rate-limiting step in acetylcholine (B1216132) synthesis, without significant inhibition of acetylcholinesterase (AChE). In stark contrast, tacrine (B349632) is a well-characterized, potent inhibitor of AChE and has been shown to inhibit choline uptake. This technical guide provides a comprehensive analysis of the bioisosteric relationship, comparative quantitative data, detailed experimental protocols for assessing their primary activities, and visual diagrams of the relevant pathways and workflows.

Introduction: A Tale of Two Cholinergic Modulators

The cholinergic system, integral to cognitive processes such as memory and learning, is a primary target for therapeutic intervention in neurodegenerative disorders like Alzheimer's disease. Two molecules that have been investigated for their pro-cognitive potential are this compound and 9-amino-tetrahydroacridine (tacrine).

This compound , a member of the racetam family of nootropics, was initially developed for Alzheimer's disease.[1] Its primary mechanism of action is the enhancement of high-affinity choline uptake (HACU), which increases the availability of choline for acetylcholine (ACh) synthesis.[2] This is particularly effective in models of cholinergic deficit.[1]

9-Amino-tetrahydroacridine (tacrine) was the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[3] Its therapeutic effect is primarily attributed to the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of ACh in the synaptic cleft, thereby increasing the synaptic residence time of the neurotransmitter.[3]

The assertion that this compound is a bioisostere of tacrine invites a deeper investigation into their structural and functional relationships. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which can elicit similar biological responses. However, in this case, the structural analogy leads to profoundly different, and functionally opposite, effects on cholinergic neurotransmission.

The Bioisosteric Relationship: Structural Similarity vs. Functional Divergence

The bioisosteric relationship between this compound and tacrine is rooted in the shared tetrahydroacridine-like scaffold. In tacrine, the 9-amino-tetrahydroacridine core is the key pharmacophore responsible for its interaction with acetylcholinesterase. This compound incorporates a furo[2,3-b]quinoline (B11916999) moiety, which can be seen as a bioisosteric replacement for the acridine (B1665455) core of tacrine.

However, the substitution at the analogous "9-amino" position is dramatically different. In this compound, this position is occupied by a bulky N-(2-oxo-1-pyrrolidinyl)acetamide group. This structural alteration completely changes the molecule's interaction with cholinergic targets. Instead of inhibiting AChE, this group confers the ability to positively modulate the high-affinity choline transporter (CHT1).

This divergence highlights a critical concept in medicinal chemistry: bioisosteric replacement does not always lead to the same biological activity. It can, as in this case, shift the mechanism of action to a different target within the same physiological system.

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound and tacrine, highlighting their distinct pharmacological profiles.

Table 1: Effect on High-Affinity Choline Uptake (HACU)

| Compound | Target | Effect | Vmax | Km | Ki | Source |

| This compound (MKC-231) | High-Affinity Choline Transporter (CHT1) | Enhancement | Increased 1.6-fold in AF64A-treated rats | No significant change | N/A | [1][4] |

| 9-Amino-tetrahydroacridine (Tacrine) | Choline Transporter | Inhibition | N/A | N/A | 251 µM | [5] |

Table 2: Effect on Acetylcholinesterase (AChE) Activity

| Compound | Target | Effect | IC50 | Source |

| This compound (MKC-231) | Acetylcholinesterase (AChE) | No significant effect | > 10 µM | [2] |

| 9-Amino-tetrahydroacridine (Tacrine) | Acetylcholinesterase (AChE) | Potent Inhibition | 100 nM (bovine erythrocyte AChE), 14 nM (Electrophorus electricus AChE) | [6] |

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of this compound and tacrine can be visualized through their respective signaling pathways.

Caption: this compound's Mechanism of Action.

Caption: Tacrine's Mechanism of Action.

Experimental Protocols

High-Affinity Choline Uptake (HACU) Assay

This protocol is adapted from methodologies used to assess HACU in synaptosomal preparations.

Objective: To quantify the rate of high-affinity choline uptake in the presence and absence of this compound or tacrine.

Materials:

-

Synaptosomal preparation from rat hippocampus or cortex.

-

Krebs-Ringer buffer (pH 7.4).

-

[³H]-Choline chloride.

-

Unlabeled choline chloride.

-

Hemicholinium-3 (HC-3) as a selective HACU inhibitor.

-

Test compounds (this compound, tacrine) dissolved in appropriate vehicle.

-

Scintillation fluid and liquid scintillation counter.

Workflow Diagram:

Caption: HACU Assay Workflow.

Procedure:

-

Preparation: Prepare synaptosomes from the desired brain region. Resuspend the synaptosomal pellet in ice-cold Krebs-Ringer buffer.

-

Pre-incubation: Aliquots of the synaptosomal suspension are pre-incubated with either vehicle, this compound, or tacrine at various concentrations for 10-15 minutes at 37°C.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of [³H]-choline (at a final concentration typically in the low micromolar range) and varying concentrations of unlabeled choline.

-

Incubation: The mixture is incubated for a short period (e.g., 4 minutes) at 37°C to measure the initial velocity of uptake.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-choline.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Determination of HACU: Non-specific uptake is determined in parallel incubations containing a high concentration of HC-3 (e.g., 10 µM). HACU is calculated by subtracting the non-specific uptake from the total uptake.

-

Data Analysis: Kinetic parameters (Vmax and Km) are determined by plotting the data using a Lineweaver-Burk or Michaelis-Menten plot.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for measuring AChE activity.

Objective: To determine the IC50 value of tacrine and assess the effect of this compound on AChE activity.

Materials:

-

Purified AChE (from electric eel or human erythrocytes).

-

Phosphate (B84403) buffer (pH 8.0).

-

Acetylthiocholine iodide (ATCI), the substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent.

-

Test compounds (tacrine, this compound) dissolved in an appropriate solvent.

-

96-well microplate and a microplate reader capable of measuring absorbance at 412 nm.

Workflow Diagram:

Caption: AChE Inhibition Assay Workflow.

Procedure:

-

Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and the test compounds.

-

Plate Setup: In a 96-well plate, add phosphate buffer, DTNB solution, AChE solution, and the test compound at various concentrations. Include control wells (no inhibitor) and blank wells (no enzyme).

-